![molecular formula C10H14N2O3S2 B2694971 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 1396794-24-3](/img/structure/B2694971.png)
5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ETS, and it is a sulfonamide derivative of thiophene.
Scientific Research Applications
Synthesis and Cytotoxicity
A study demonstrated the synthesis of sulfonamide derivatives and evaluated their cytotoxicity against a range of cancer cell lines. These compounds, including thiophene sulfonamides, show promise in cancer research due to their potent cytotoxic activities (Arsenyan, Rubina, & Domracheva, 2016).
Antitumor and Antibacterial Agents
Research has led to the creation of novel thiophene derivatives with significant antitumor and antibacterial activities. These findings could influence the development of new treatments for various types of cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).
Enzyme Inhibition and Antibacterial Activity
Another study reports on thiophene sulfonamide derivatives synthesized for the purpose of enzyme inhibition and antibacterial activity. These compounds showed significant potential in the treatment of diseases caused by enzyme dysregulation and bacterial infections (Noreen et al., 2017).
Carbonic Anhydrase Inhibitors
Thiophene sulfonamides were also evaluated for their inhibitory effects on carbonic anhydrase, showing potential as topical ocular hypotensive agents. This application could be significant in the treatment of glaucoma (Prugh et al., 1991).
Electrophilic and Nucleophilic Properties
The electrophilic and nucleophilic properties of thiophene derivatives have been studied, providing insights into their reactivity and potential applications in various chemical reactions and materials science (Amato et al., 1982).
Mechanism of Action
Target of Action
Similar compounds have been found to target the factor xa (fxa) enzyme , which plays a crucial role in the blood coagulation cascade .
Mode of Action
It can be inferred from similar compounds that it may interact with its target enzyme, potentially inhibiting its function .
Biochemical Pathways
If it indeed targets the fxa enzyme like its analogs, it could affect the blood coagulation cascade , leading to downstream effects such as prevention of blood clot formation.
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability , which suggests that this compound might also have favorable pharmacokinetic properties.
Result of Action
If it acts similarly to its analogs, it could potentially inhibit the function of the fxa enzyme , thereby preventing the formation of blood clots.
properties
IUPAC Name |
5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S2/c1-2-8-3-4-10(16-8)17(14,15)12-7-5-9(13)11-6-7/h3-4,7,12H,2,5-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHMEINLEQFKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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